molecular formula C18H20N4O5S B14959031 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

Cat. No.: B14959031
M. Wt: 404.4 g/mol
InChI Key: XXVGDWMHXLJYOD-UHFFFAOYSA-N
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Description

5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide is a complex organic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include continuous flow reactors and advanced purification methods like chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the thiazole ring can interact with various enzymes and receptors. These interactions can trigger a cascade of cellular events, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]indole-2-carboxamide

InChI

InChI=1S/C18H20N4O5S/c1-22-11(17(24)20-9-13(23)21-18-19-5-6-28-18)7-10-8-12(25-2)15(26-3)16(27-4)14(10)22/h5-8H,9H2,1-4H3,(H,20,24)(H,19,21,23)

InChI Key

XXVGDWMHXLJYOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

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